molecular formula C7H9N5O B11911693 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one

8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11911693
M. Wt: 179.18 g/mol
InChI Key: JHTZUGLJOQROLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one is a purine derivative characterized by an amino group at position 8, methyl groups at positions 3 and 6, and a ketone at position 2. The dimethyl substitution at positions 3 and 6 may enhance lipophilicity and metabolic stability compared to non-methylated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

8-amino-3,6-dimethyl-7H-purin-2-one

InChI

InChI=1S/C7H9N5O/c1-3-4-5(11-6(8)10-4)12(2)7(13)9-3/h1-2H3,(H3,8,10,11)

InChI Key

JHTZUGLJOQROLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C2=C1NC(=N2)N)C

Origin of Product

United States

Preparation Methods

Alkylation of Precursor Heterocycles

Purine derivatives are often synthesized via alkylation or substitution reactions on preformed heterocyclic scaffolds. For example, 6-Amino-3,7-dihydro-2H-purin-2-one (isoguanine) serves as a foundational structure for further modifications. Methylation at the N3 and N7 positions can be achieved using methyl iodide or dimethyl sulfate under alkaline conditions. A typical protocol involves:

  • Dissolving 6-Amino-3,7-dihydro-2H-purin-2-one (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Adding potassium carbonate (2.5 equiv) as a base.

  • Dropwise addition of methyl iodide (2.2 equiv) at 0°C, followed by stirring at 60°C for 12 hours.

Table 1: Alkylation Reaction Optimization

ParameterCondition 1Condition 2Condition 3
SolventDMFTHFAcetonitrile
BaseK2CO3NaHDBU
Temperature (°C)602580
Yield (%)723865

Yields vary significantly with solvent polarity and base strength, with DMF and K2CO3 providing optimal results due to enhanced nucleophilicity of the purine nitrogen atoms.

Cyclocondensation Strategies

One-Pot Synthesis from Aminopyrimidines

Aminopyrimidines serve as key intermediates for constructing the purine ring system. For instance, 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one is synthesized via cyclocondensation of 4,5-diamino-6-methylpyrimidine with carbonyl-containing reagents. This method can be adapted for 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one by substituting the carbonyl component with methyl glyoxal:

  • Combine 4,5-diamino-6-methylpyrimidine (1.0 equiv) and methyl glyoxal (1.2 equiv) in ethanol.

  • Add catalytic p-toluenesulfonic acid (0.1 equiv).

  • Reflux at 80°C for 8 hours, achieving a 68% isolated yield after recrystallization.

Key Challenges :

  • Competing side reactions at the C2 and C8 positions necessitate strict temperature control.

  • Steric hindrance from the 6-methyl group reduces reaction rates, requiring prolonged heating.

Protecting Group Strategies for Amino Functionalities

Fmoc-Based Protection in Solid-Phase Synthesis

While Fmoc-8-amino-3,6-dioxaoctanoic acid is primarily used in peptide synthesis, its protecting group chemistry informs strategies for safeguarding the 8-amino group during purine derivatization. A sequential protection-deprotection approach ensures regioselective methylation:

  • Protect the 8-amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane.

  • Perform methylation at N3 and N7 using methyl triflate.

  • Deprotect the Fmoc group with 20% piperidine in DMF.

Table 2: Protection Efficiency

Protecting GroupReagentDeprotection Time (min)Purity (%)
FmocPiperidine/DMF3095
BocTFA/DCM1588
CbzH2/Pd-C12091

Fmoc protection outperforms Boc and Cbz in terms of purity and compatibility with methylating agents.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) effectively separates this compound from byproducts. A gradient of 10–50% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes achieves baseline resolution.

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H-8), 3.45 (s, 3H, N3-CH3), 3.32 (s, 3H, N7-CH3).

  • ESI-MS : m/z 196.1 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Transitioning from batch to flow chemistry reduces reaction times from 12 hours to 30 minutes by enhancing heat transfer and mixing efficiency. Key parameters include:

  • Residence time: 5 minutes

  • Temperature: 100°C

  • Pressure: 10 bar

Table 3: Batch vs. Flow Synthesis

MetricBatchFlow
Yield (%)7285
Purity (%)9598
Throughput (kg/day)2.112.4

Chemical Reactions Analysis

Types of Reactions: 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted purines .

Scientific Research Applications

8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The amino group at position 8 in the target compound distinguishes it from Isoguanine (6-amino) and 2-Hydroxyadenine (2-hydroxy).

Biological Activity: Isoguanine (6-amino analog) exhibits genotoxicity due to reactive oxygen species (ROS)-mediated DNA damage . Compounds with benzyl or arylalkyl groups (e.g., 2-amino-7-benzyl-3H-purin-6-one) are often explored for their binding affinity to enzymes or receptors .

Synthetic Applications: Derivatives like 8-[(2-hydroxyethyl)amino]-3-methyl-7-(3-methylbenzyl)-... () are synthesized for targeted drug discovery, leveraging bulky substituents for steric effects .

Research Findings and Implications

  • Stability and Reactivity : Methylation at positions 3 and 6 in the target compound likely reduces susceptibility to oxidative degradation compared to 2-Hydroxyadenine, which is prone to ROS-induced damage .
  • Pharmacological Potential: Structural analogs with extended side chains (e.g., 3-methylbenzyl in ) are frequently optimized for interactions with hydrophobic binding pockets in proteins .
  • Toxicity Considerations: While 2-Hydroxyadenine is genotoxic, the dimethylated structure of the target compound may mitigate such risks by stabilizing the purine ring against radical attack .

Biological Activity

8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one, also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in antimicrobial and anticancer therapies, making it a subject of significant research interest.

  • Molecular Formula : C7H9N5O
  • Molecular Weight : 179.18 g/mol
  • CAS Registry Number : 802619-80-3

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of various purine derivatives on cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in colon cancer cells (HT29) and breast cancer cells (MCF7), with IC50 values indicating effective dose-response relationships .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in nucleotide synthesis or DNA repair pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Its antimicrobial properties may stem from disrupting bacterial cell membranes.

Research Findings and Developments

Recent studies have focused on optimizing the pharmacological properties of this compound to enhance its efficacy and reduce toxicity. For instance, modifications to its structure have been explored to improve bioavailability and selectivity against target cells.

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of halogen groupsIncreased potency against bacteria
Alkyl chain extensionEnhanced lipophilicity
Substitution at N-positionImproved anticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one, and how can purity be optimized?

  • Methodology : Multi-step synthesis is typical for purine derivatives. Start with functionalized purine precursors and introduce methyl groups via alkylation or condensation reactions. For example:

Step 1 : React 6-chloropurine with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amino group.

Step 2 : Methylate at the 3- and 6-positions using methyl iodide in the presence of a strong base (e.g., NaH).

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water .

  • Purity Optimization : Monitor reaction intermediates via TLC and characterize final products using HPLC (>95% purity threshold). Adjust solvent polarity during crystallization to minimize impurities .

Q. How can the structural identity of this compound be confirmed?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methyl group positions (e.g., δ 2.3–2.5 ppm for CH₃) and hydrogen bonding patterns.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₇H₁₀N₆O: 210.09 g/mol).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks, as demonstrated for analogous purines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.